molecular formula C18H16N4S B286722 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286722
M. Wt: 320.4 g/mol
InChI Key: LGLNILLBHPXFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters in the central nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to exhibit cytotoxicity against cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a drug candidate for the treatment of various diseases, including cancer. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For the research of 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may include the following:
1. Further studies to understand its mechanism of action, which may lead to the development of more effective drugs.
2. Studies to optimize its therapeutic potential for the treatment of various diseases, including cancer.
3. Development of new synthetic methods for the preparation of this compound, which may lead to the development of more efficient and cost-effective processes.
4. Studies to evaluate its toxicity and safety profile, which may be important for its clinical development.
5. Investigation of its potential applications in material science, particularly in the development of new materials with unique properties.
Conclusion:
In conclusion, 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential applications in various fields, including medicinal chemistry and material science. Its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its cytotoxicity against cancer cells, make it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-propylbenzaldehyde with thiocarbohydrazide in the presence of acetic acid to form 4-propyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylhydrazine and propargyl bromide in the presence of triethylamine to form 3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-Phenyl-6-(4-propylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in medicinal chemistry, particularly in the development of new drugs. Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to exhibit cytotoxicity against cancer cells, making it a potential candidate for anticancer drug development.

properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenyl-6-(4-propylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-2-6-13-9-11-15(12-10-13)17-21-22-16(19-20-18(22)23-17)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3

InChI Key

LGLNILLBHPXFAY-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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